1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a suitable diamine with a dihalide . The triazole ring could be formed through a cyclization reaction involving an azide and an alkyne . The sulfonyl group could be introduced through a sulfonation reaction . The ketone group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring and the triazole ring would add cyclic structure to the molecule, while the sulfonyl and ketone groups would add polarity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperazine ring could undergo reactions at the nitrogen atoms, the triazole ring could undergo reactions at the carbon or nitrogen atoms, the sulfonyl group could undergo reactions at the sulfur or oxygen atoms, and the ketone group could undergo reactions at the carbon or oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ketone groups would likely make the compound polar and potentially soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3S/c1-13(10-21-12-18-11-19-21)16(23)20-6-8-22(9-7-20)26(24,25)15-4-2-14(17)3-5-15/h2-5,11-13H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONHWQLNBAISW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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